Promurit
Overview
Description
Synthesis Analysis
The synthesis of Promurit involves the alkylation of an aromatic compound with a nitrogen mustard group. This process is pivotal for integrating the alkylating functionality that is responsible for its therapeutic action. On-surface synthesis methodologies have demonstrated the capability to control chemical reactions on surfaces, potentially offering novel approaches for the synthesis of complex organic materials like Promurit (Clair & Oteyza, 2019).
Molecular Structure Analysis
The molecular structure of Promurit is characterized by its alkylating nitrogen mustard group attached to an aromatic ring. Techniques such as quantum chemical calculations and molecular descriptors generation have provided insights into the molecular properties and behavior of such compounds (Sahoo et al., 2016).
Chemical Reactions and Properties
Promurit's mechanism of action, like other alkylating agents, involves the formation of covalent bonds with DNA, leading to cross-linking and the disruption of DNA function. This mechanism underlines the compound's ability to interfere with the proliferation of cancer cells. The specific chemical reactions involve nucleophilic attack on the alkylating group by DNA bases, resulting in the formation of stable covalent bonds (Desimoni, Faita, & Quadrelli, 2018).
Physical Properties Analysis
The physical properties of Promurit, including solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. These properties are determined by its molecular structure and intermolecular interactions. Understanding these properties is essential for the development of effective delivery systems for the compound.
Chemical Properties Analysis
The chemical properties of Promurit, such as reactivity, stability under various conditions, and interactions with biomolecules, are central to its function as a chemotherapeutic agent. Studies on similar compounds have shown the importance of redox activities and the ability to undergo specific chemical reactions critical for their biological activity (Sredni, 2012).
Scientific Research Applications
Scheduling Scientific Workflows : The Promurit dynamic execution and scheduling heuristic is employed to schedule scientific workflow applications with high fault tolerance. It is particularly useful in volatile, highly distributed systems where there is an absence of historic failure trace data or complex failure models (Plankensteiner, Prodan, & Fahringer, 2010).
Toxicity Studies : Promurit, identified as sodium N-p-chlorophenyldiazothiourea, has been studied for its toxicity. It is found to be toxic to various species, with acute toxicity levels ranging from 0.2 to 0.4 mg/kg and a dietary concentration of 0.025% resulting in significant mortality (Cochran & Dubois, 1949).
Patient-Reported Outcomes : The use of PROMIS (Patient-Reported Outcomes Measurement Information System) in clinical research enhances the reliability, validity, and precision of patient-reported outcomes (Fries, Bruce, & Cella, 2005).
Heuristic Mining in Education : ProM's Heuristics Miner algorithm is utilized for extracting information from event logs, such as student registration logs, and for generating process models in the form of Heuristics Nets. This application is particularly relevant in the field of education (Senewong Na Ayutaya, Palungsuntikul, & Premchaiswadi, 2012).
Medical Applications : The Prometheus® therapy has shown significant improvement in patients with refractory pruritus, especially in those with elevated bile acid levels (Rifai et al., 2006).
Stem Cell Research : In the realm of stem cell research, pluripotent stem cell derivatives show potential in repairing damaged or diseased tissues, offering treatment for a wide spectrum of diseases and injuries (Trounson & Dewitt, 2016).
Safety and Hazards
Promurit is classified as Acute Toxicity, Oral (Category 1) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is fatal if swallowed . After handling Promurit, it is advised to wash hands thoroughly . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .
Mechanism of Action
Target of Action
Promurit, also known as Ipratropium, is an anticholinergic drug . Its primary target is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .
Mode of Action
Promurit acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This interaction results in bronchodilation, or the widening of the bronchi, which allows for easier breathing .
Biochemical Pathways
The downstream effects of this interaction include reduced bronchospasm and improved respiratory function .
Pharmacokinetics
The pharmacokinetic properties of Promurit, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic effect
Result of Action
The molecular and cellular effects of Promurit’s action primarily involve the inhibition of acetylcholine receptors in the airways. This results in bronchodilation and improved respiratory function . More specific molecular and cellular effects would require further investigation.
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability
properties
IUPAC Name |
(E)-[(3,4-dichlorophenyl)hydrazinylidene]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4S/c8-5-2-1-4(3-6(5)9)11-13-12-7(10)14/h1-3H,(H3,10,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQUJWASRWDQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=NC(=S)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/N=N/C(=S)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058136 | |
Record name | Promurit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promurit | |
CAS RN |
5836-73-7 | |
Record name | Promurit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5836-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promurit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Promurit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROMURIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97C04D496 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of Promurit's toxicity?
A1: While the precise mechanism remains unclear, research suggests that Promurit's toxicity primarily stems from its ability to induce significant pleural effusion and pulmonary edema []. This buildup of fluid around the lungs leads to respiratory distress and ultimately death in affected animals. Additionally, Promurit has been shown to inhibit enzymes like tyrosinase and peroxidase, which are involved in vital cellular processes []. This enzyme inhibition likely contributes to its overall toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.